1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Inconsistent reactivity from generic pyrrole-2-carbaldehyde analogs compromises reaction yields and SAR reproducibility. This compound provides a regiochemically unambiguous scaffold with a single reactive aldehyde site. • Predictable reactivity in Knoevenagel, hydrazone, and reductive amination; steric shielding at C5 prevents side reactions. • Optimized LogP 3.25 balances potency and oral bioavailability predictions. • 4-Chlorophenyl 'heavy atom' enables X-ray fragment screening and NMR binding studies. Supplied at ≥98% purity for reliable hit-to-lead progression.

Molecular Formula C12H10ClNO
Molecular Weight 219.67
CAS No. 76964-40-4
Cat. No. B2999613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde
CAS76964-40-4
Molecular FormulaC12H10ClNO
Molecular Weight219.67
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)Cl)C=O
InChIInChI=1S/C12H10ClNO/c1-9-2-5-12(8-15)14(9)11-6-3-10(13)4-7-11/h2-8H,1H3
InChIKeyBIHSKTUQUCDYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde – Structural Identity & Key Properties


1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 76964-40-4) is a heterocyclic aromatic building block belonging to the N-arylpyrrole-2-carbaldehyde class, featuring a pyrrole core substituted at N-1 with a 4-chlorophenyl group, at C-5 with a methyl group, and at C-2 with a reactive aldehyde functionality [1]. It has the molecular formula C₁₂H₁₀ClNO, a molecular weight of 219.67 g/mol, and a computed XLogP3 of 3.1, indicating moderate lipophilicity [1]. The compound is commercially available at ≥98% purity from multiple suppliers and is intended exclusively for research and further manufacturing use, not for direct human application .

1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde: Differentiation from Analogs


Despite sharing a common N-arylpyrrole-2-carbaldehyde scaffold, subtle structural variations among in-class analogs produce quantifiable differences in key physicochemical parameters that directly impact synthetic utility and biological performance. The presence of the 5-methyl substituent on the target compound (absent in CAS 37560-50-2) and the 4-chloro substituent on the N-phenyl ring (absent in CAS 127717-63-9) each contribute independently to lipophilicity, steric environment, and electronic character [1]. These differences translate into altered LogP values, differential reactivity at the aldehyde site, and distinct SAR profiles – meaning that generic substitution without experimental validation risks compromising reaction yields, downstream biological activity, and reproducibility [2].

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde vs. Analogs


Lipophilicity Advantage Over Des-5-Methyl Analog

The target compound exhibits a computed LogP of 3.25, compared to 2.94 for the des-5-methyl analog 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 37560-50-2), representing a +0.31 LogP unit increase attributable to the additional methyl group . This difference falls within the range known to influence membrane partitioning and oral bioavailability predictions in lead optimization campaigns.

Lipophilicity Drug-likeness Membrane permeability

LogP Advantage Over Des-Chloro Phenyl Analog

Replacement of the 4-chlorophenyl group with an unsubstituted phenyl ring (CAS 127717-63-9) results in a substantial reduction in lipophilicity: LogP drops from 3.25 to 2.60, a difference of +0.65 LogP units . This chlorine effect is consistent with the well-established π-contribution of aromatic chlorine substituents to LogP (~+0.7 units).

Halogen effect Lipophilicity modulation SAR exploration

Positional Isomer LogP Differentiation

The positional isomer 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 824961-53-7), in which the 4-chlorophenyl and methyl groups are swapped relative to the pyrrole nitrogen, exhibits a LogP of 3.16 compared to 3.25 for the target compound, a modest ΔLogP of +0.09 . While the LogP difference is small, the distinct substitution pattern places the aldehyde in a different steric and electronic environment, potentially altering regioselectivity in subsequent condensation or cycloaddition reactions.

Positional isomerism Regioselectivity Structure-property relationships

N-Arylpyrrole Class Antimicrobial Activity Against MRSA

Although direct experimental data for the target compound are not available, a 2025 ligand-based study of structurally related N-arylpyrrole derivatives demonstrated that compounds in this class can achieve minimum inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming levofloxacin (MIC = 8 µg/mL) [1]. The target compound's 4-chlorophenyl and 5-methyl substitution pattern positions it as a viable scaffold for further elaboration into antimicrobial agents within this established SAR framework.

Antimicrobial MRSA Drug discovery scaffold

Procurement Scenarios for 1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde


Hit-to-Lead Programs Requiring Balanced Lipophilicity Building Blocks

In hit-to-lead optimization where fine-tuning lipophilicity is critical for balancing potency with favorable ADME properties, the target compound's LogP of 3.25 occupies a desirable window for oral bioavailability predictions. The +0.31 LogP advantage over the des-5-methyl analog (CAS 37560-50-2) makes it the preferred choice when the candidate molecule requires this specific lipophilicity to achieve target cellular permeability without exceeding Lipinski thresholds.

Antimicrobial Drug Discovery for ESKAPE Pathogens

Based on class-level evidence that N-arylpyrrole derivatives achieve MIC values as low as 4 µg/mL against MRSA [1], the target compound serves as a privileged aldehyde-bearing intermediate for constructing diverse libraries via Knoevenagel condensation, hydrazone formation, or reductive amination. Its 4-chlorophenyl and 5-methyl substitution pattern offers two distinct vectors for SAR exploration not present in simpler pyrrole-2-carbaldehyde analogs.

Halogen-Containing Fragment Libraries for Crystallographic Screening

The 4-chlorophenyl substituent provides a distinct anomalous scattering signal for X-ray crystallographic fragment screening and serves as a spectroscopic handle ('heavy atom') for NMR-based binding studies. The +0.65 LogP differential relative to the des-chloro analog (CAS 127717-63-9) ensures this compound occupies a unique physicochemical niche within fragment libraries, filling a gap between highly polar and excessively lipophilic fragments.

Synthetic Methodology with Regiochemically Defined Pyrrole Substrates

For research groups developing new annulation, cross-coupling, or C–H activation methodologies on pyrrole scaffolds, the target compound's well-defined N-(4-chlorophenyl), C5-methyl, C2-aldehyde substitution pattern [2] provides a regiochemically unambiguous substrate with only one reactive aldehyde site and predictable steric shielding at C5. This contrasts with the positional isomer CAS 824961-53-7, where the aldehyde group experiences a different steric environment due to the adjacent 4-chlorophenyl group, potentially leading to divergent reactivity outcomes.

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